1-(3-Chlorophenyl)-2,2,2-trifluoroethanol
Overview
Description
The compound “1-(3-Chlorophenyl)-2,2,2-trifluoroethanol” is a fluorinated organic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties, such as increased stability, lipophilicity, and bioavailability .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds, such as triazoles, are synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to a trifluoroethanol group (an ethanol group where three hydrogen atoms are replaced by fluorine atoms). The ‘3-Chlorophenyl’ indicates that a chlorine atom is attached to the third carbon atom in the phenyl group .Scientific Research Applications
Synthesis and Chemical Reactions :
- 1-(3'-Chlorophenyl)-1-trimethylsilyl-1,2,2,2-tetrafluoroethane, a derivative of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol, has been synthesized and used to produce 1-substituted 2,2-difluorostyrenes through fluoride ion-catalyzed desilylative defluorination (Nakamura & Uneyama, 2007).
- The enantioselectivity of lipase-catalyzed esterification of 1-(p-chlorophenyl)-2,2,2-trifluoroethanol in supercritical carbon dioxide can be controlled by altering pressure and temperature (Matsuda et al., 2003).
Pharmaceutical Applications :
- N-(4-Chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives synthesized from 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone have shown significant antibacterial and antifungal activities (Sujatha et al., 2019).
Materials Science :
- Novel fluorinated polyimides derived from 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane show good solubility, thermal stability, and mechanical properties, making them suitable for various applications (Yin et al., 2005).
Optical Applications :
- 1-(2-Methoxyphenyl)-3-(4-chlorophenyl) triazene, a compound related to this compound, has been studied for its high nonlinear optical properties, showing potential for use in optical devices (Mostaghni et al., 2022).
Catalysis and Chemical Transformations :
- Methyltrioxorhenium catalyzes the direct electrophilic trifluoromethylation of aromatic compounds using hypervalent iodine reagents, with 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Mejía & Togni, 2012).
Environmental Chemistry :
- Complete dechlorination of DDT and its metabolites using NaOH and Pd/C catalyst in an alcohol mixture including 2,2,2-trifluoroethanol (Ukisu, 2008).
Mechanism of Action
Target of Action
Compounds with similar structures, such as m-chlorophenylpiperazine and Carbonyl cyanide m-chlorophenyl hydrazone , have been found to interact with the 5-HT2C serotonin receptor and inhibit oxidative phosphorylation, respectively.
Mode of Action
Based on the actions of structurally similar compounds, it may interact with its targets and induce changes in cellular processes . For instance, m-Chlorophenylpiperazine acts as an agonist of the 5-HT2C receptor , while Carbonyl cyanide m-chlorophenyl hydrazone acts as a chemical inhibitor of oxidative phosphorylation .
Biochemical Pathways
For example, m-Chlorophenylpiperazine, a selective 5-HT3 agonist, has been shown to significantly reduce water intake elicited by an acute salt load .
Pharmacokinetics
A study on a similar compound, m-chlorophenylpiperazine, showed that it has a half-life of 4-14 hours . Another study on the metabolism of a related compound showed that it was metabolized into 2-hydrazino-3-methyl-4(3H)-quinazolinone (M1) and 3-(3-chlorophenyl)-1-phenylprop-2-en-1-one (M2) derivatives .
Result of Action
M-chlorophenylpiperazine, a structurally similar compound, is known to produce dysphoric, depressive, and anxiogenic effects in rodents and humans .
Properties
IUPAC Name |
1-(3-chlorophenyl)-2,2,2-trifluoroethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUMGCOCVZUIRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479594 | |
Record name | 1-(3-chlorophenyl)-2,2,2-trifluoroethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81577-11-9 | |
Record name | 1-(3-chlorophenyl)-2,2,2-trifluoroethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40479594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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